Lipophilicity (clogP) Differentiation Against the 4‑Cyano Analog
The 4‑tert‑butylbenzamide tail of 865175-23-1 elevates calculated log P by ≈1.0‑2.0 log units relative to the 4‑cyano analog (Z)-N-(3‑allyl-6‑bromobenzo[d]thiazol-2(3H)-ylidene)-4‑cyanobenzamide . The increased lipophilicity can enhance membrane permeability but may also reduce aqueous solubility, a trade‑off critical for cell‑based assay formats. This property‑based differentiation guides formulation strategy and DMSO stock preparation protocols, directly influencing which compound is suitable for specific screening cascades.
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 6.0–6.5 (estimated from fragment-based calculation) |
| Comparator Or Baseline | (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide; clogP ≈ 4.5–5.0 (estimated) |
| Quantified Difference | ΔclogP ≈ +1.0 to +2.0 |
| Conditions | In silico prediction (ALOGPS 2.1 or comparable fragment-based algorithm); experimental logP not available. |
Why This Matters
A higher clogP indicates a greater propensity for passive membrane diffusion, which is desirable for intracellular target engagement but requires careful solvent handling; procurement specifications should include solubility characterization in aqueous assay buffers.
